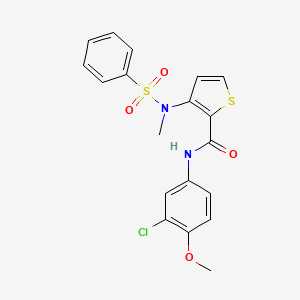

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S2/c1-22(28(24,25)14-6-4-3-5-7-14)16-10-11-27-18(16)19(23)21-13-8-9-17(26-2)15(20)12-13/h3-12H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJYGOJZUDHZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation at the Thiophene 3-Position

The introduction of the N-methylphenylsulfonamido group begins with a thiophene-3-amine intermediate. Reacting this amine with N-methylbenzenesulfonyl chloride in dichloromethane (DCM) and pyridine yields the sulfonamide derivative. Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine.

-

Dissolve thiophene-3-amine (1.0 mmol) in anhydrous DCM (10 mL).

-

Add N-methylbenzenesulfonyl chloride (1.2 mmol) and pyridine (2.0 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Wash with 2M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Key Data :

Carboxylic Acid Activation and Carboxamide Coupling

The thiophene-2-carboxylic acid intermediate is activated using EDC·HCl and 4-dimethylaminopyridine (DMAP) in DCM, followed by coupling with 3-chloro-4-methoxyaniline. This method, adapted from JStage studies, ensures efficient amide bond formation.

-

Suspend thiophene-2-carboxylic acid (1.0 mmol) in DCM (10 mL).

-

Add EDC·HCl (1.2 mmol), DMAP (1.5 mmol), and 3-chloro-4-methoxyaniline (1.1 mmol).

-

Stir at room temperature for 24 hours.

-

Extract with DCM, wash with brine, and purify via recrystallization (CHCl₃/MeOH).

Key Data :

Optimization of Reaction Conditions

Solvent and Base Selection for Sulfonylation

Pyridine outperforms triethylamine in sulfonamide formation due to its dual role as a base and nucleophilic catalyst. Dichloromethane provides optimal solubility for both aromatic amines and sulfonyl chlorides.

Table 2: Solvent Impact on Sulfonamide Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | Pyridine | 75 |

| THF | Pyridine | 58 |

| DCM | Et₃N | 62 |

Carbodiimide Coupling Agents

EDC·HCl is preferred over dicyclohexylcarbodiimide (DCC) due to its water solubility, simplifying byproduct removal. DMAP accelerates the reaction by stabilizing the active ester intermediate.

Analytical Characterization

Spectroscopic Data

Purity and Stability

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and alkylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential antimicrobial, anti-inflammatory, or anticancer agent.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes like dihydropteroate synthase or proteins involved in cell wall synthesis. Pathways involved might include inhibition of folate synthesis or disruption of membrane potential.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives with Aryl Substituents

describes a series of N-substituted thiophene-2-carboxamides (T-IV-B to T-IV-I) synthesized via condensation reactions. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (T-IV-H) and chloro-methoxy (target compound) substituents may enhance metabolic stability compared to hydroxyl (T-IV-C) or methyl groups (T-IV-B).

- Yield Trends : Lower yields for nitro-substituted derivatives (e.g., T-IV-H: 63%) suggest steric or electronic challenges during synthesis.

Sulfonamido-Containing Thiophene Carboxamides

and highlight sulfonamido-thiophene carboxamides with distinct substitution patterns:

Structural Implications :

Nitro-Substituted Thiophene Carboxamides

and describe nitro-substituted analogs:

- N-(2-Nitrophenyl)thiophene-2-carboxamide () : Exhibits dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions.

- N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide () : Combines nitro and chloro groups for dual electronic effects.

Comparison with Target Compound :

- Nitro vs.

Medicinal Chemistry Analogs: Smoothened Receptor Agonists

highlights SAG (Smoothened agonist), a benzo[b]thiophene-2-carboxamide derivative with pyridinyl and cyclohexyl groups.

Key Differences :

- Core Structure : SAG uses a benzo[b]thiophene core, while the target compound has a simpler thiophene ring.

- Substituents : SAG’s pyridinyl and cyclohexyl groups enhance receptor binding, whereas the target compound’s chloro-methoxy phenyl may prioritize solubility and metabolic stability.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known by its CAS number 1226442-54-1, is a synthetic organic compound classified as a sulfonamide. Its unique structure integrates a thiophene ring, a sulfonamide group, and various aromatic substituents, which contribute to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its diverse applications, especially as an antimicrobial agent.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C19H17ClN2O4S2

- Molecular Weight : 436.9 g/mol

- IUPAC Name : 3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Thiophene Ring : Typically achieved through the Paal-Knorr synthesis.

- Introduction of the Sulfonamide Group : This is done by reacting the thiophene derivative with sulfonyl chloride.

- Substitution Reactions : Electrophilic aromatic substitution introduces chloro and methoxy groups.

- Final Coupling : The final product is obtained by coupling the substituted thiophene with N-methylphenylsulfonamide.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. This compound has been shown to exhibit significant antibacterial activity against various strains of bacteria. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of this compound on cancer cells. For instance, studies on related thiophene derivatives have indicated potential selective cytotoxicity against melanoma cells, suggesting that the compound may also possess anti-cancer properties. The mechanism often involves inducing apoptosis in malignant cells while sparing normal cells.

Case Study: Melanoma Cells

In a specific case study involving thiophene derivatives, it was found that compounds similar to this compound induced cell cycle arrest and reduced melanin production in melanoma cells (VMM917), indicating a potential therapeutic application in melanoma treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds like this can inhibit enzymes involved in metabolic pathways crucial for cell survival.

- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancerous cells.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antimicrobial |

| Thiophene-2-carboxamide | Related thiophene derivative | Antimicrobial |

| N-methylphenylsulfonamide | Lacks thiophene ring | Antimicrobial |

Unique Features

This compound stands out due to its combination of structural elements that may confer distinct biological activities compared to simpler analogs.

Q & A

Q. Table 1. Common Reaction Conditions for Sulfonamide Coupling

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Solvent | Dichloromethane/DMF | |

| Temperature | 0–25°C | |

| Catalyst | Triethylamine | |

| Reaction Time | 12–24 hours |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Evidence Source |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 (aromatic H) | |

| ¹³C NMR | δ 165–170 (C=O) | |

| HRMS | [M+H]⁺ m/z calculated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.